molecular formula C13H15BrO4 B3203955 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid CAS No. 102568-19-4

2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid

Cat. No. B3203955
M. Wt: 315.16 g/mol
InChI Key: ZCXBVAZNAVNJSL-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid” is an organic compound. It is also known as 2-Methyl-2-(P-Bromophenyl)Propionic Acid . It is a white crystalline solid with special physical and chemical properties .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of a related compound, 2-(4-Bromophenyl)propionic acid, involves a nitration step, a conversion from the nitro group to an amine, and a bromination step . The exact synthesis process for “2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid” would depend on the specific reactants and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For a similar compound, 2-(4-Bromophenyl)-2-methylpropanoic acid, the melting point is 122-124°C, the boiling point is 334.2±17.0 °C (Predicted), and the density is 1.456±0.06 g/cm3 (Predicted) .

Safety And Hazards

The safety data sheet for “2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid” indicates that it is harmful if swallowed. Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and getting medical help if swallowed .

properties

IUPAC Name

2-[1-(4-bromophenyl)-2-methylpropan-2-yl]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-13(2,10(11(15)16)12(17)18)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXBVAZNAVNJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid
Reactant of Route 2
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid
Reactant of Route 3
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid
Reactant of Route 4
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid
Reactant of Route 5
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid
Reactant of Route 6
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid

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